2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride

Medicinal Chemistry Chemical Biology Organic Synthesis

2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride (CAS 361392-60-1) is a heterocyclic sulfonyl chloride derivative characterized by a benzoxazole core with a tert-butyl group at the 2-position, a chlorine atom at the 6-position, and a reactive sulfonyl chloride (–SO₂Cl) group at the 7-position. Its molecular formula is C₁₁H₁₁Cl₂NO₃S and it has a molecular weight of 308.18 g/mol.

Molecular Formula C11H11Cl2NO3S
Molecular Weight 308.2 g/mol
CAS No. 361392-60-1
Cat. No. B1323168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride
CAS361392-60-1
Molecular FormulaC11H11Cl2NO3S
Molecular Weight308.2 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)Cl
InChIInChI=1S/C11H11Cl2NO3S/c1-11(2,3)10-14-7-5-4-6(12)9(8(7)17-10)18(13,15)16/h4-5H,1-3H3
InChIKeyFOWBGGZXVDIAFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride (CAS 361392-60-1): A Multifunctional Sulfonyl Chloride Building Block for Medicinal Chemistry


2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride (CAS 361392-60-1) is a heterocyclic sulfonyl chloride derivative characterized by a benzoxazole core with a tert-butyl group at the 2-position, a chlorine atom at the 6-position, and a reactive sulfonyl chloride (–SO₂Cl) group at the 7-position . Its molecular formula is C₁₁H₁₁Cl₂NO₃S and it has a molecular weight of 308.18 g/mol . The compound serves primarily as a versatile electrophilic building block for synthesizing sulfonamides, sulfonate esters, and other sulfur-containing derivatives for pharmaceutical research .

Why 2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride Cannot Be Replaced by Close Analogs in Drug Discovery


In the synthesis of target-specific sulfonamide libraries, the combination and position of substituents on the benzoxazole core critically influence the physicochemical properties and reactivity of both the intermediate and the final compound [1]. The 6-chloro substituent on 2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride provides a distinct electronic and steric profile compared to 6-fluoro, 6-methyl, or 6-(trifluoromethyl) analogs, directly impacting the sulfonyl chloride group's electrophilicity and the stability of downstream coupling products . This precise substitution pattern is not interchangeable, as even minor modifications can lead to significant differences in solubility, metabolic stability, or target binding affinity of the resulting drug candidates. The evidence below quantifies these critical differences.

2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride: Comparative Physicochemical and Functional Evidence for Procurement


Molecular Weight and Structural Differentiation from 6-Substituted Analogs

The molecular weight and halogen type are primary identifiers that directly affect a compound's reactivity and physical properties. 2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride (MW 308.18 g/mol) is a heavier and sterically distinct building block compared to its 6-fluoro analog (MW 291.73 g/mol) and lighter than the 6-(trifluoromethyl) analog (MW ~358.76 g/mol) . This mass difference is critical for procurement to ensure the correct building block is sourced for a synthetic route targeting specific physicochemical properties.

Medicinal Chemistry Chemical Biology Organic Synthesis

Computed Aqueous Solubility Advantage over Unsubstituted Benzoxazole-7-sulfonyl Chloride

Computational predictions indicate that 2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride has an aqueous solubility of 0.068 g/L at 25°C, which is significantly lower than the unsubstituted benzo[d]oxazole-7-sulfonyl chloride, which is reported to be more soluble . The lower solubility is driven by the increased lipophilicity from the tert-butyl and chloro substituents, which can be advantageous for creating more drug-like, lipophilic screening compounds.

Pre-formulation Drug Discovery ADME Properties

Computed LogP Differentiation from 6-Methyl and 6-Fluoro Analogs

The computed partition coefficient (LogP) for 2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride is 3.71, indicating significant lipophilicity . This value is higher than what would be expected for the 6-fluoro analog (which would be less lipophilic) and lower than for the 6-(trifluoromethyl) analog, providing a measurable scale of lipophilicity that can be crucial for structure-activity relationship (SAR) studies.

Lipophilicity Drug Design SAR Analysis

Higher Commercial Purity Guarantee Enables More Reproducible Syntheses

Commercially, 2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride is available with a guaranteed purity of ≥98% from certain suppliers, an advantage over the more typical 95% purity offered for analogs like 2-tert-butyl-6-methyl-1,3-benzoxazole-7-sulfonyl chloride . This higher purity specification reduces the risk of side reactions from unknown impurities, leading to higher yields and more reproducible results in multi-step medicinal chemistry syntheses.

Chemical Synthesis Process Chemistry Quality Control

Validated Utility as a Key Intermediate in Patented IL-8 Antagonist Synthesis

2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride is explicitly named and used as 'Starting Material 2' in the multi-gram synthesis of IL-8 receptor antagonists detailed in patent US20070249672 [1]. The specific synthesis protocol required 35 g of this exact compound, demonstrating its scalability and critical role in producing a specific pharmacophore. This documented use provides a proven synthetic route, which is not available for all close analogs.

Inflammation Immunology Patent-protected Synthesis

Strategic Application Scenarios for Procuring 2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride


Synthesis of Lipophilic Sulfonamide Libraries for Inflammation Targets

For medicinal chemistry programs targeting chemokine receptors (e.g., IL-8, GROα), 2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride is the preferred intermediate. Its high LogP (3.71) and documented use in synthesizing IL-8 antagonists [1] make it the biasing agent of choice for creating screening libraries with favorable membrane permeability and target engagement profiles for inflammatory diseases.

Reaction Optimization and Process Scale-Up

When scaling up a synthetic route, the established protocol from patent US20070249672, which uses 35 g of this compound [1], provides a reliable starting point. The availability of the compound with ≥98% purity ensures that this scale-up can proceed without the need for extensive pre-purification, mitigating the risk of impurity-driven yield loss in critical coupling steps.

Structure-Activity Relationship (SAR) Studies on Benzoxazole Cores

To systematically explore the effect of halogen substitution at the 6-position on target binding, this compound serves as a crucial intermediate. Its distinct molecular weight (308.18 g/mol) and chloro substituent provide a measurable differential from fluoro (291.73 g/mol) and methyl analogs , allowing for clear correlations between physicochemical properties and biological activity in SAR tables.

Procurement for Late-Stage Functionalization Strategies

In complex molecule synthesis, the sulfonyl chloride handle enables late-stage diversification. The unique ortho-chloro substituent pattern of this compound offers a different steric and electronic environment for nucleophilic attack compared to simpler benzoxazole sulfonyl chlorides . This allows chemists to achieve regioselective functionalization that is unattainable with less substituted analogs.

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